3,5-Dibromo-4-aminobenzoyl chloride
Description
Properties
Molecular Formula |
C7H4Br2ClNO |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-amino-3,5-dibromobenzoyl chloride |
InChI |
InChI=1S/C7H4Br2ClNO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2 |
InChI Key |
ILWBKSICDPSKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties and distinctions between 3,5-dibromo-4-aminobenzoyl chloride and its analogs:
Key Observations:
Functional Group Influence: The amino group in this compound enhances nucleophilicity compared to the hydroxyl group in its hydroxy analog, making it more reactive in coupling reactions (e.g., peptide synthesis). However, this also increases sensitivity to hydrolysis and oxidation. The methyl group in 3,5-dibromo-4-methylbenzoic acid reduces electrophilicity, favoring applications in stable intermediates or ligands.
Synthetic Utility: this compound’s acyl chloride group enables facile acylation reactions, analogous to methods described for triazole derivatives (e.g., reflux with benzaldehyde in ethanol/acetic acid) . In contrast, 3,5-dibromo-4-hydroxybenzoyl chloride is primarily used as a reference standard for pharmaceutical impurities, such as Benzbromarone .
Safety Considerations: All halogenated analogs pose risks of skin/eye irritation, but the acyl chloride group in this compound likely increases corrosivity compared to carboxylic acid or triazole derivatives. Proper handling (gloves, ventilation) is critical .
Research Findings and Data Gaps
- Thermal Behavior: The methylbenzoic acid analog decomposes upon heating, releasing irritant gases ; similar decomposition pathways are expected for the amino derivative.
- Biological Activity: The triazole derivative in exhibits antimicrobial properties, suggesting that this compound could also be explored for bioactive applications.
Preparation Methods
Bromination of 4-Aminobenzoic Acid Derivatives
While less direct, bromination of 4-aminobenzoic acid precursors offers flexibility in substituent positioning. Selective dibromination at the 3,5-positions is challenging due to the amino group’s activating effects, which favor ortho/para electrophilic substitution.
Proposed Mechanism:
-
Protection of Amino Group: Temporary protection (e.g., acetylation) mitigates over-bromination.
-
Bromination: Use of bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves 3,5-dibromo-4-acetamidobenzoic acid.
-
Deprotection and Acylation: Hydrolysis of the acetamide group followed by SOCl₂ treatment yields the target acyl chloride.
Limitations:
Nitration-Reduction Strategy
A multistep approach starting from 3,5-dibromobenzoic acid involves:
-
Nitration: Introducing a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄).
-
Reduction: Catalytic hydrogenation or Sn/HCl reduces the nitro group to amine.
-
Acylation: Thionyl chloride converts the carboxylic acid to acyl chloride.
Challenges:
-
Nitration of electron-deficient brominated aromatics requires harsh conditions, risking decomposition.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Safety Risks |
|---|---|---|---|---|
| Thionyl Chloride | 91% | High | Low | SOCl₂ toxicity |
| Bromination | 42–65% | Moderate | High | Regioselectivity issues |
| Nitration-Reduction | 30–50% | Low | Very High | Decomposition hazards |
Key Observations:
-
The thionyl chloride method remains the most efficient and scalable route.
-
Alternative pathways suffer from lower yields or impractical reaction conditions.
Hazard Management and Scale-Up Considerations
Thermal Runaway Mitigation
Exothermic reactions during acylation or bromination necessitate:
Q & A
Basic Research Question
- ¹H NMR : Aromatic protons at the 2- and 6-positions (para to Br and NH₂) appear as a singlet due to symmetry. The NH₂ group may show broad peaks at ~5–6 ppm (if not acylated) .
- ¹³C NMR : Carbonyl (C=O) resonance near 165–170 ppm. Aromatic carbons adjacent to Br exhibit deshielding (~125–135 ppm) .
- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and N-H stretches (if free amine) at ~3300–3500 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 313 (C₇H₃Br₂ClNO⁺) with isotopic patterns characteristic of Br and Cl .
Validation : Cross-reference with HRMS for exact mass (e.g., m/z 312.8443 for C₇H₃Br₂ClNO) and elemental analysis (C, 26.7%; H, 0.96%; N, 4.45%) .
How does the electron-donating amino group at the 4-position influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-amino substituted analogs?
Advanced Research Question
The amino group activates the benzoyl chloride via resonance and inductive effects:
- Enhanced Electrophilicity : The NH₂ group donates electron density to the ring, increasing the carbonyl carbon’s susceptibility to nucleophilic attack (e.g., amines, alcohols).
- Steric Effects : Bulky Br substituents at 3- and 5-positions may hinder nucleophile access, slowing reaction rates compared to less-halogenated analogs .
Q. Methodological Analysis :
- Compare kinetic data (e.g., second-order rate constants) with non-amino derivatives like 3,5-dibromobenzoyl chloride.
- Use Hammett plots to quantify electronic effects. The σ⁻ value of NH₂ (-0.66) suggests significant resonance donation, accelerating reactions with weak nucleophiles .
What strategies can resolve discrepancies in reported yields of this compound derivatives across different synthetic protocols?
Advanced Research Question
Common Discrepancies :
Q. Resolution Strategies :
- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., brominated benzoic acids).
- Reaction Monitoring : In situ FTIR or Raman spectroscopy to track carbonyl conversion.
- DOE (Design of Experiments) : Multivariate optimization of temperature, solvent polarity, and catalyst loading .
How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
Advanced Research Question
- DFT Calculations : Model hydrolysis pathways in aqueous vs. anhydrous solvents. The amino group’s resonance stabilization may reduce hydrolysis rates compared to electron-withdrawing substituents .
- Molecular Dynamics (MD) : Simulate solubility in DCM or THF. Bromine’s hydrophobicity may limit water compatibility, requiring surfactants for aqueous-phase reactions .
- Transition State Analysis : Predict regioselectivity in Friedel-Crafts acylations. Meta-directing Br substituents favor para-acylation on aromatic substrates .
Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data .
What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups or catalysts address these?
Advanced Research Question
Challenges :
- Steric Hindrance : Br substituents block electrophilic substitution at the 2- and 6-positions.
- Competing Reactivity : The amino group may undergo undesired acylation or oxidation.
Q. Solutions :
- Protecting Groups : Temporarily mask the NH₂ group with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling .
- Catalytic Directing : Use Pd(0) catalysts for Suzuki-Miyaura cross-coupling at the 4-position (if Br is replaced with a boronate ester) .
Case Study : achieved selective thiourea formation by pre-activating the acid chloride with sodium thiocyanate, followed by amine coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
